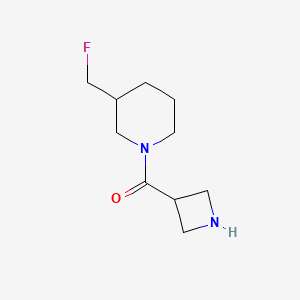
Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, commonly referred to as FMP-3, is a novel small molecule that has been studied extensively in recent years for its potential applications in medicinal chemistry and drug discovery. FMP-3 is a member of the azetidine class of compounds, which are characterized by their three-membered ring structures and are known for their unique biological properties. FMP-3 has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and transporters, and its potential to be used in a variety of medicinal and therapeutic applications.
Applications De Recherche Scientifique
Pharmacokinetics and Efficacy Prediction
GDC-0973, structurally related to Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, is a selective inhibitor of MEK1/2, crucial in the MAPK/ERK pathway. Studies have characterized its disposition in preclinical species, revealing insights into its pharmacokinetics and potential efficacy in human xenograft models. Key findings include its moderate clearance rates across species, high protein binding, and extensive tissue distribution, excluding significant brain penetration. Pharmacokinetic-pharmacodynamic modeling helped predict its clinical efficacy, highlighting its potential in tumor growth inhibition (Choo et al., 2012).
Structural and Functional Analyses
Structural analyses of compounds structurally related to Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone have been conducted to understand their properties better. For example, a compound was synthesized and characterized, revealing a complex crystal structure stabilized by inter and intramolecular hydrogen bonds, contributing to the molecule's stability. Hirshfeld surface analysis further elucidated the intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).
Catalytic and Synthetic Applications
Azetidin compounds, including those related to Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, have shown potential in catalytic and synthetic chemistry. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrated high enantioselectivity in the asymmetric addition of organozinc reagents to aldehydes, highlighting the potential of the four-membered heterocycle-based backbone for catalytic asymmetric induction reactions (Wang et al., 2008).
Drug Discovery and Lead Optimization
Azetidin-based compounds are considered valuable building blocks in drug discovery and lead optimization. Their increased conformational flexibility compared to parent heterocycles like piperidine, piperazine, and morpholine, makes them useful in the design of novel therapeutic agents. The larger size and conformational diversity of these compounds can be leveraged in lead optimization programs to improve drug candidates' interaction with biological targets (Feskov et al., 2019).
Mécanisme D'action
Azetidines
are four-membered heterocyclic compounds containing one nitrogen atom . They are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Piperidines
, on the other hand, are six-membered heterocyclic amines widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are a vital fundament in the production of drugs .
Propriétés
IUPAC Name |
azetidin-3-yl-[3-(fluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-4-8-2-1-3-13(7-8)10(14)9-5-12-6-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKQKJUYTUOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



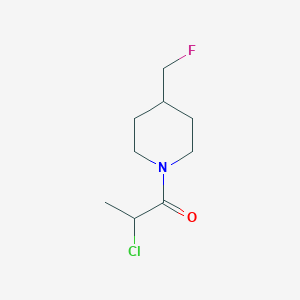
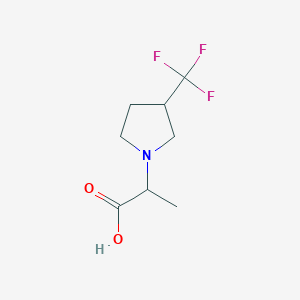
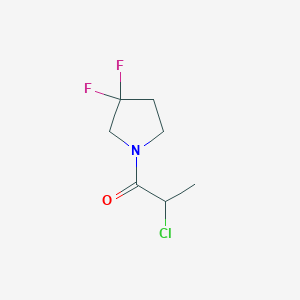
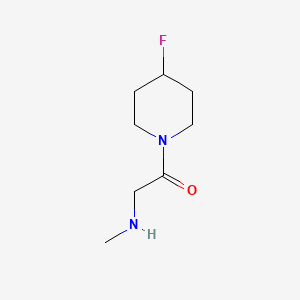
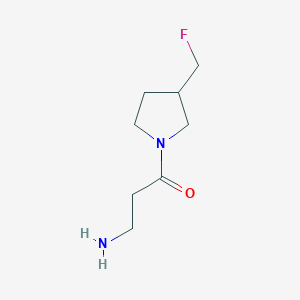





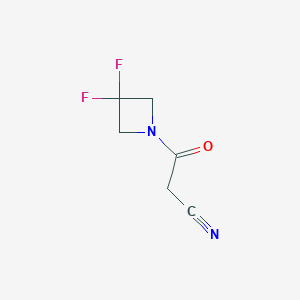

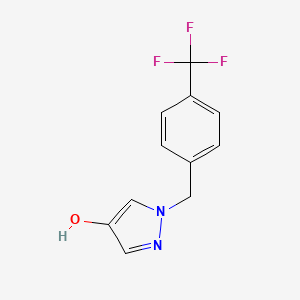
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)